N-(2-Bromo-3-methylphenyl)oxetan-3-amine
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Overview
Description
N-(2-Bromo-3-methylphenyl)oxetan-3-amine is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, as well as an amine group attached to the oxetane ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of N-(2-Bromo-3-methylphenyl)oxetan-3-amine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3-methylphenyl)oxetan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxetanes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-Bromo-3-methylphenyl)oxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The bromine and amine groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The oxetane ring can also undergo ring-opening reactions, which may be relevant in certain biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-methylphenyl)oxetan-3-amine: Similar structure but with the bromine atom in a different position.
N-(3-Bromo-2-methylphenyl)oxetan-3-amine: Another positional isomer with the bromine atom at the 3-position.
Uniqueness
N-(2-Bromo-3-methylphenyl)oxetan-3-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C10H12BrNO |
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Molecular Weight |
242.11 g/mol |
IUPAC Name |
N-(2-bromo-3-methylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C10H12BrNO/c1-7-3-2-4-9(10(7)11)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
CNPPHONVVFFYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2COC2)Br |
Origin of Product |
United States |
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